2-(Trifluoromethyl)anthracene-9,10-dione
Description
Contextualization within Substituted Anthracenedione Chemistry
2-(Trifluoromethyl)anthracene-9,10-dione belongs to the larger family of substituted anthracene-9,10-diones, more commonly known as anthraquinones. The parent compound, anthracene-9,10-dione, is an aromatic organic compound featuring a tricyclic anthracene (B1667546) core with two ketone groups on the central ring. wikipedia.orgnih.gov This fundamental structure has served as a scaffold for a vast array of derivatives, which are synthesized for use as dyes, catalysts, and pharmaceuticals. wikipedia.orgresearchgate.net
The synthesis of substituted anthraquinones can be achieved through several established methods. nih.gov Classic approaches include the Friedel–Crafts reaction of a substituted benzene (B151609) with phthalic anhydride, which is a versatile method for producing various derivatives. wikipedia.orgyoutube.com More recent strategies involve metal-catalyzed reactions, such as palladium-catalyzed acylation followed by intramolecular cyclization, and organocatalyzed cycloadditions, which offer pathways to derivatives with diverse functionalities. nih.govbeilstein-journals.org
The properties and applications of substituted anthraquinones are dictated by the nature and position of their substituents. For instance, the introduction of amido groups has been explored in the development of potential anticancer agents, with studies showing that structural modifications significantly influence cytotoxic potency. sigmaaldrich.com Other derivatives have been investigated for their redox activity in energy storage systems and their ability to trigger mitochondrial permeability transition, a key event in apoptosis, highlighting their relevance in both materials science and medicinal chemistry. rsc.orgnih.gov The core anthraquinone (B42736) structure is a robust platform, and the addition of specific functional groups, such as the trifluoromethyl group, is a deliberate strategy to fine-tune its electronic and physical properties for specialized applications.
Significance of Trifluoromethylation in Polycyclic Aromatic Quinone Frameworks
Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group, is a critical strategy in modern synthetic chemistry for modifying the properties of organic molecules, particularly polycyclic aromatic quinones (PAQs). The -CF3 group is a potent electron-withdrawing substituent that dramatically alters the electronic landscape of the aromatic system to which it is attached. nih.gov This modification leads to significant improvements in molecular stability, lipophilicity, and resistance to enzymatic degradation. nih.gov
In the context of PAQ frameworks like anthraquinone, trifluoromethylation imparts several desirable characteristics:
Enhanced Electron Affinity: The strong electron-withdrawing nature of the -CF3 group lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinone. This makes the resulting molecule a better electron acceptor, a crucial property for applications in electronics.
Improved Stability: The C-F bond is exceptionally strong, and the -CF3 group can enhance the oxidative and metabolic stability of the parent molecule. nih.gov
Modulation of Stacking: The presence of the -CF3 group can influence the solid-state packing of molecules, often decreasing intermolecular π-π stacking. nih.govnih.gov This can be advantageous in the design of organic electronic devices by improving the processability of materials.
Methods to introduce the -CF3 group into aromatic systems have evolved significantly. The Ruppert–Prakash reagent (Me3SiCF3) is a widely used nucleophilic trifluoromethylating agent. mdpi.com More recently, new protocols, such as gold-catalyzed cascade reactions, have been developed for the efficient and regioselective trifluoromethylation of quinones. rsc.org These synthetic advancements have made a wide range of trifluoromethylated PAQs accessible for research and development.
Current Research Paradigms and Scientific Importance of the Compound
The scientific importance of this compound lies at the intersection of substituted anthraquinone chemistry and the strategic application of trifluoromethylation. This compound is a focal point in the development of advanced functional materials, particularly n-type organic semiconductors.
Organic semiconductors are essential components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). While many organic materials naturally exhibit hole-transporting (p-type) behavior, the development of stable and efficient electron-transporting (n-type) materials remains a significant challenge. The introduction of strong electron-withdrawing groups is a key strategy to design n-type semiconductors. nih.gov
Research has shown that trifluoromethylated anthraquinones function as effective n-type semiconductors. nih.gov The trifluoromethyl group in the 2-position of the anthraquinone core significantly lowers the LUMO energy, facilitating electron injection and transport. In solution-processed field-effect transistors, these materials have demonstrated high electron mobilities, with values reaching up to 0.28 cm² V⁻¹ s⁻¹. nih.gov The precise positioning of the -CF3 group on the anthraquinone skeleton allows for the fine-tuning of crystal packing and, consequently, the electronic properties of the resulting devices. nih.gov
Current research paradigms involving this compound extend to high-throughput screening and molecular biology. For example, this compound (CAS No. 362-21-0) has been evaluated in high-throughput transcriptomics (HTTr) assays to understand its interaction with biological systems at the genetic level. epa.gov This line of inquiry is crucial for developing a comprehensive understanding of the molecule's potential applications and biological impact. The combination of its robust chemical nature, tunable electronic properties, and amenability to modern synthetic methods ensures that this compound will remain a compound of high interest in the ongoing quest for new materials for electronic and biomedical applications.
Data Tables
Table 1: Properties of Trifluoromethylated Anthraquinones in Organic Electronics
| Property | Value/Description | Significance | Source |
|---|---|---|---|
| Material Type | n-Type Organic Semiconductor | Addresses the need for stable electron-transporting materials in organic electronics. | nih.gov |
| Electron Mobility | Up to 0.28 cm² V⁻¹ s⁻¹ | Indicates efficient electron transport, suitable for organic field-effect transistors (OFETs). | nih.gov |
| Key Structural Feature | Trifluoromethyl group | Lowers LUMO energy, enhancing electron-accepting capability and stability. | nih.govnih.gov |
| Processing | Solution-processed | Allows for fabrication of electronic devices using scalable, low-cost techniques. | nih.gov |
| Application | Organic Field-Effect Transistors (OFETs) | Serves as the active channel material for switching and amplification functions. | nih.gov |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Formula |
|---|---|---|
| This compound | This compound | C₁₅H₇F₃O₂ |
| Anthracene-9,10-dione | Anthracene-9,10-dione | C₁₄H₈O₂ |
| Anthracene | Anthracene | C₁₄H₁₀ |
| Benzene | Benzene | C₆H₆ |
| Phthalic anhydride | Isobenzofuran-1,3-dione | C₈H₄O₃ |
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3O2/c16-15(17,18)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDPBTLIVMMBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602336 | |
| Record name | 2-(Trifluoromethyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362-21-0 | |
| Record name | 2-(Trifluoromethyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 2 Trifluoromethyl Anthracene 9,10 Dione
Regioselective Synthesis Pathways
The precise placement of the trifluoromethyl group at the 2-position of the anthracene-9,10-dione framework is crucial for its intended applications. Two primary retrosynthetic approaches are considered for achieving this regioselectivity: Friedel-Crafts acylation and Diels-Alder reactions.
Friedel-Crafts Acylation: This classical method involves the reaction of a substituted benzene (B151609) with phthalic anhydride. For the synthesis of 2-(Trifluoromethyl)anthracene-9,10-dione, the logical starting material would be trifluoromethylbenzene. The acylation reaction, typically catalyzed by a Lewis acid such as aluminum chloride, would ideally lead to the formation of 2-(trifluoromethyl)benzoylbenzoic acid, which can then be cyclized in the presence of a strong acid to yield the desired product. However, Friedel-Crafts reactions on substituted benzenes can often lead to a mixture of isomers. For instance, similar reactions with isopropyl-substituted benzenes have been shown to produce multiple anthraquinone (B42736) isomers due to migrations of the alkyl group nih.govmanchester.ac.uk. Therefore, controlling the reaction conditions is paramount to favor the formation of the desired 2-substituted product.
Diels-Alder Reaction: A [4+2] cycloaddition approach offers another viable route. This would involve the reaction of a suitably substituted 1,4-naphthoquinone, acting as the dienophile, with a diene. For the target molecule, a plausible dienophile would be a 2-(trifluoromethyl)-1,4-naphthoquinone derivative. The subsequent reaction with a simple diene, such as 1,3-butadiene, followed by an oxidation step, would yield the this compound. This method provides a high degree of regiochemical control, as the position of the trifluoromethyl group is pre-determined in the dienophile. The synthesis of various functionalized hydroanthraquinones has been successfully achieved using this strategy nih.gov.
| Synthetic Pathway | Key Reaction | Precursors | Potential for Regiocontrol |
|---|---|---|---|
| Friedel-Crafts Acylation | Electrophilic aromatic substitution | Trifluoromethylbenzene and Phthalic anhydride | Moderate; can lead to isomeric mixtures. |
| Diels-Alder Reaction | [4+2] Cycloaddition | 2-(Trifluoromethyl)-1,4-naphthoquinone derivative and a diene | High; position of the substituent is pre-determined. |
Novel Catalytic Approaches for Trifluoromethylation and Ring Closure
Recent advancements in catalysis offer more efficient and selective methods for both the introduction of the trifluoromethyl group and the cyclization to form the anthraquinone core.
Catalytic Trifluoromethylation: Instead of starting with a trifluoromethyl-containing benzene derivative, the trifluoromethyl group can be introduced at a later stage of the synthesis. One promising strategy is the copper-catalyzed trifluoromethylation of a pre-functionalized anthraquinone, such as 2-bromoanthraquinone or 2-iodoanthraquinone. Various copper-based catalytic systems have been developed for the trifluoromethylation of aryl halides using different trifluoromethyl sources beilstein-journals.orgnih.gov. This approach avoids the potential regioselectivity issues of the Friedel-Crafts reaction with a substituted benzene. Furthermore, direct C-H trifluoromethylation of quinones catalyzed by copper has also been reported, which could potentially be applied directly to the anthraquinone scaffold nih.gov.
Catalytic Ring Closure: For the ring closure step in the Friedel-Crafts pathway, traditional methods often rely on stoichiometric amounts of strong acids like sulfuric acid. Modern approaches focus on the use of solid acid catalysts, which are more environmentally friendly and reusable. Additionally, catalytic ring-closing metathesis (RCM) presents a novel strategy for the formation of the central ring of the anthracene (B1667546) core, although this would require a significantly different synthetic design starting from precursors with terminal alkenes wikipedia.orgorganic-chemistry.org.
Modular Synthesis and Post-Synthetic Modification Techniques
A modular synthetic approach allows for the facile generation of a library of derivatives from a common intermediate. In the context of this compound, a modular strategy could involve the synthesis of a key intermediate, such as 2-(trifluoromethyl)-6- or 7-bromoanthracene-9,10-dione, which can then be subjected to various cross-coupling reactions to introduce a diverse range of functional groups.
Post-synthetic modification (PSM) involves the chemical transformation of a functional group on a pre-existing molecule. While this technique is more commonly associated with materials like metal-organic frameworks, its principles can be applied to molecular synthesis. For instance, if this compound could be synthesized with an additional reactive handle, such as a hydroxyl or amino group, this handle could be further modified to introduce new functionalities.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed.
For the Friedel-Crafts acylation, the use of solid acid catalysts can replace corrosive and hazardous Lewis acids like aluminum chloride. Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. For example, greener Friedel-Crafts acylation has been demonstrated using bismuth triflate as a catalyst under microwave irradiation semanticscholar.orgruc.dk. The use of greener solvents or even solvent-free conditions, where possible, further enhances the environmental profile of the synthesis.
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Use of Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Using solid acid catalysts or bismuth triflate for Friedel-Crafts acylation instead of stoichiometric AlCl3. |
| Use of Alternative Energy Sources | Employing microwave irradiation to accelerate reactions. | Microwave-assisted Friedel-Crafts acylation. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives or performing reactions under solvent-free conditions. | Exploring solvent-free mechanochemical Friedel-Crafts acylations. |
Functionalization of the Anthracene Core and Quinone Moiety
The derivatization of the this compound scaffold can lead to new compounds with tailored properties. Functionalization can be directed at either the aromatic anthracene core or the quinone moiety.
Functionalization of the Anthracene Core: The electron-withdrawing nature of the trifluoromethyl group and the quinone carbonyls deactivates the aromatic rings towards electrophilic substitution. Therefore, nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions are more viable strategies. For instance, the introduction of a halogen atom at a specific position on the anthracene core during the synthesis would allow for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Direct C-H functionalization of quinones with reagents like boronic acids has also been demonstrated and could be a powerful tool for derivatization nih.govorganic-chemistry.org.
Functionalization of the Quinone Moiety: The carbonyl groups of the quinone moiety can undergo various reactions. For example, they can be reduced to the corresponding hydroquinone, which can then be further functionalized, for instance, by etherification or esterification of the hydroxyl groups. The quinone can also participate in addition reactions. The development of methods for the functionalization of anthraquinones is an active area of research, with applications in the synthesis of biologically active molecules and materials colab.wsnih.gov.
Electronic Structure and Quantum Chemical Investigations of 2 Trifluoromethyl Anthracene 9,10 Dione
Density Functional Theory (DFT) Analyses of Ground State Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state electronic structure and properties of molecules. DFT calculations allow for the optimization of the molecular geometry and the determination of key electronic parameters.
For substituted anthraquinones, DFT studies reveal that the introduction of substituents can significantly alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's chemical reactivity and its potential as a semiconductor. nih.gov
The trifluoromethyl group is known to be a strong inductive electron acceptor. acs.org Therefore, its presence on the anthraquinone (B42736) framework is anticipated to lower the energies of both the HOMO and LUMO. This effect is generally more pronounced on the LUMO, leading to a potential reduction in the HOMO-LUMO gap compared to the parent anthraquinone molecule. This stabilization of the LUMO is advantageous for n-type (electron-transporting) organic semiconductors. aip.org
Computational studies on related fluorinated anthraquinone derivatives have shown that the position of the fluorine-containing substituent significantly impacts the electron affinity and ionization potential. aip.org For instance, strategic placement of fluorine-containing groups can enhance the electron-accepting properties of the anthraquinone core, making it a more effective n-type material. aip.org
To illustrate the typical geometric and electronic parameters that can be obtained from DFT calculations, the following table presents representative data for the parent anthraquinone molecule, which serves as a baseline for understanding the effects of substitution.
| Parameter | Value (Anthraquinone) |
| Optimized Bond Lengths (Å) | |
| C=O | ~1.22 |
| C-C (central ring) | ~1.48 |
| C-C (outer rings) | ~1.39 - 1.41 |
| Mulliken Atomic Charges (e) | |
| O (carbonyl) | ~ -0.45 |
| C (carbonyl) | ~ +0.35 |
Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. nih.govuclouvain.be It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved (e.g., from which occupied orbital to which unoccupied orbital). uclouvain.be
For anthraquinone and its derivatives, the lowest energy electronic transitions are typically of n→π* and π→π* character. The n→π* transition involves the excitation of an electron from a non-bonding orbital (n), primarily located on the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital of the aromatic system. The π→π* transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system.
The introduction of a trifluoromethyl group is expected to influence the absorption spectrum. The strong electron-withdrawing nature of the CF3 group can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands depending on the nature of the transition and the specific interactions with the anthraquinone core. TD-DFT calculations are crucial for predicting and interpreting these spectral shifts. Studies on other substituted anthraquinones have demonstrated that TD-DFT can successfully predict the experimental UV-Vis spectra. uclouvain.be
The following table provides an example of how TD-DFT can be used to characterize the lowest singlet excited states of a substituted anthraquinone.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 2.58 | 480 | 0.001 | n→π* (HOMO -> LUMO+1) |
| S2 | 2.95 | 420 | 0.150 | π→π* (HOMO -> LUMO) |
| S3 | 3.20 | 387 | 0.005 | n→π* (HOMO-1 -> LUMO) |
Note: This is hypothetical data for a substituted anthraquinone to illustrate the output of a TD-DFT calculation. The actual values for 2-(Trifluoromethyl)anthracene-9,10-dione would require specific calculations.
Ab Initio Calculations of Electronic Energy Levels and Transitions
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. mdpi.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate descriptions of electronic structure and energy levels, especially for systems where DFT might be less reliable. mdpi.com
In the context of this compound, ab initio calculations can be employed to:
Provide a benchmark for the results obtained from DFT and TD-DFT methods.
More accurately describe electron correlation effects, which can be important for determining the precise ordering and energies of excited states. nih.gov
Investigate potential energy surfaces for chemical reactions or photochemical processes.
For example, high-level ab initio calculations can be used to precisely determine the energies of the lowest triplet excited state (T1), which is crucial for applications in photodynamic therapy or as phosphorescent materials in organic light-emitting diodes (OLEDs). mdpi.com The energy difference between the lowest singlet (S1) and triplet (T1) excited states is a key parameter that governs the efficiency of intersystem crossing.
Computational Studies of Charge Distribution and Molecular Electrostatic Potentials
The MEP is typically mapped onto the electron density surface of the molecule. Regions of negative potential (usually colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP would be expected to show:
A region of strong positive potential around the hydrogen atoms of the aromatic rings.
Regions of negative potential around the oxygen atoms of the carbonyl groups.
A significant region of positive potential associated with the carbon atom of the trifluoromethyl group, and negative potential around the fluorine atoms, reflecting the strong C-F bond polarity.
This altered electrostatic landscape can influence how the molecule interacts with its environment, including solvent molecules and other molecules in a solid-state packing arrangement. These electrostatic interactions play a crucial role in determining the crystal packing and, consequently, the bulk material properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and intermolecular interactions in condensed phases (e.g., in solution or in a crystal). mdpi.comresearchgate.netaip.orgmdpi.comnih.gov While the anthraquinone core is rigid, the trifluoromethyl group can undergo rotation around the C-C bond connecting it to the aromatic ring. MD simulations can be used to explore the rotational energy barrier and the preferred conformations of the CF3 group.
In the solid state, MD simulations can provide insights into the crystal packing and the nature of the intermolecular forces that govern the self-assembly of the molecules. For this compound, the interactions between the fluorine atoms of the CF3 group on one molecule and the hydrogen atoms of the aromatic rings on neighboring molecules (C-H···F interactions) can play a significant role in the crystal packing. Furthermore, π-π stacking interactions between the aromatic cores of adjacent molecules are also expected to be a dominant feature.
MD simulations require a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For novel molecules like this compound, a specific force field may need to be developed and validated against quantum chemical calculations or experimental data. researchgate.netaip.org These simulations can then be used to predict macroscopic properties such as density, heat capacity, and diffusion coefficients.
Photophysical Phenomena and Mechanistic Studies of 2 Trifluoromethyl Anthracene 9,10 Dione
Absorption and Emission Spectroscopy Investigations
The electronic absorption and emission spectra of 2-(Trifluoromethyl)anthracene-9,10-dione are fundamental to understanding its photophysical behavior. The absorption spectrum is characterized by transitions to various excited singlet states (S_n). For the parent compound, anthraquinone (B42736), the lowest energy absorption band, which is weak and observed in the visible region, is attributed to the n-π* transition of the carbonyl groups. More intense π-π* transitions are found at shorter wavelengths in the ultraviolet region.
The introduction of a trifluoromethyl group at the 2-position is expected to induce a bathochromic (red) shift in the π-π* absorption bands compared to unsubstituted anthraquinone, due to the extension of the π-conjugated system. The electron-withdrawing nature of the CF3 group can also influence the energy of the n-π* transition.
In solution, anthracene (B1667546) derivatives typically exhibit well-structured absorption bands in the 325–420 nm range, which are attributed to the π-π* transition of the anthracene core. mdpi.com For instance, various 9,10-substituted anthracenes show similar absorption profiles, indicating that substitution at these positions has a minor effect on the absorption characteristics. rsc.org
The fluorescence emission of this compound, like other anthraquinone derivatives, is generally weak due to efficient intersystem crossing to the triplet manifold. The emission spectrum is expected to be a mirror image of the lowest energy absorption band and will be influenced by the nature of the lowest excited singlet state (S1). The position and shape of the emission band are sensitive to the polarity of the solvent, a phenomenon discussed in a later section.
Table 1: Representative Absorption and Emission Maxima of Anthracene Derivatives
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
|---|---|---|---|
| Anthracene | Cyclohexane | 356.2 | 380, 401, 425 |
| 9,10-Diphenylanthracene | Various | ~370-400 | ~410-430 |
| 2-Amino-9,10-anthraquinone | Various | ~400-450 | ~550-650 |
Excited State Dynamics and Lifetime Measurements
Upon photoexcitation, this compound enters a complex landscape of excited-state dynamics. The initially populated excited singlet state (S1) can undergo several decay processes, including fluorescence, internal conversion to the ground state (S0), and intersystem crossing to the triplet state (T1). The rates of these processes determine the excited-state lifetime (τ) and the quantum yields of fluorescence and triplet formation.
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are employed to probe these dynamics. For similar anthracene-9,10-dione derivatives, transient absorption spectra reveal features corresponding to the excited singlet state, the triplet state, and in some cases, charge-separated species. nih.gov The lifetime of the S1 state is typically in the picosecond to nanosecond range.
The trifluoromethyl substituent is expected to influence the excited-state lifetimes. As an electron-withdrawing group, it can enhance the rate of intersystem crossing, leading to a shorter S1 lifetime and a lower fluorescence quantum yield compared to unsubstituted anthraquinone.
Intersystem Crossing Pathways and Fluorescence Quenching Mechanisms
Intersystem crossing (ISC) is a key deactivation pathway for the excited singlet state of many anthraquinone derivatives, leading to the population of the triplet state. This process is facilitated by spin-orbit coupling between the singlet and triplet manifolds. The efficiency of ISC is influenced by the energy gap between the S1 and a nearby triplet state (Tn), as well as the nature of these states (n-π* or π-π). For anthraquinones, the presence of a low-lying n-π singlet state often leads to efficient ISC to a triplet state of π-π* character, or vice-versa (El-Sayed's rule).
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound, quenching can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. chalcogen.ro The quenching process is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. chalcogen.ro In some cases, the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher can lead to static quenching. chalcogen.ro
Photoinduced Electron Transfer (PET) and Energy Transfer Processes
The electron-withdrawing nature of the trifluoromethyl group makes this compound a potential electron acceptor in photoinduced electron transfer (PET) processes. When paired with a suitable electron donor, excitation of the anthraquinone derivative can lead to the transfer of an electron from the donor to the excited anthraquinone, forming a radical ion pair. The feasibility of PET is governed by the redox potentials of the donor and acceptor and the excited-state energy of the photosensitizer.
Energy transfer is another important excited-state process. This compound can act as an energy acceptor or donor, depending on the relative energies of its excited states and those of a partner molecule. For instance, triplet-triplet energy transfer can occur from a sensitizer (B1316253) to populate the triplet state of the anthraquinone derivative. This is a common strategy in photochemistry to indirectly populate the triplet state of a molecule with a low ISC quantum yield.
Solvent Effects on Spectroscopic Signatures
The photophysical properties of this compound are expected to be sensitive to the solvent environment. The polarity, viscosity, and hydrogen-bonding capability of the solvent can all influence the absorption and emission spectra, as well as the excited-state dynamics.
In polar solvents, a bathochromic (red) shift in the emission spectrum (solvatochromism) is often observed for molecules with a significant change in dipole moment upon excitation. For 2-amino-9,10-anthraquinone, a related molecule, a large Stokes shift is observed in polar solvents, indicative of a more polar excited state. rsc.orgnih.gov A similar, though perhaps less pronounced, effect might be expected for this compound, as the trifluoromethyl group can also contribute to a change in the charge distribution in the excited state.
The solvent can also affect the relative energies of the n-π* and π-π* states. In polar or protic solvents, the n-π* transition is typically blue-shifted due to the stabilization of the non-bonding electrons on the carbonyl oxygen atoms. This can alter the nature of the lowest excited singlet state and, consequently, the photophysical properties.
Table 2: Solvent Polarity Parameters and Expected Spectral Shifts
| Solvent | Polarity (Dielectric Constant, ε) | Expected Effect on n-π* Transition | Expected Effect on π-π* Emission |
|---|---|---|---|
| Hexane | 1.88 | Minimal Shift | Minimal Shift |
| Dichloromethane | 8.93 | Blue Shift | Red Shift |
| Acetonitrile (B52724) | 37.5 | Significant Blue Shift | Significant Red Shift |
| Ethanol | 24.5 | Significant Blue Shift (H-bonding) | Significant Red Shift |
Note: The expected shifts are qualitative predictions for this compound based on general principles and data for analogous compounds.
Luminescence Quantum Yield Methodologies
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. For anthracene derivatives, quantum yields can range from near zero to almost unity. rsc.org Unsubstituted anthracene has a fluorescence quantum yield of about 30%, which can be significantly altered by substitution. rsc.org
The determination of Φf typically involves a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The following equation is commonly used:
Φf,sample = Φf,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. It is crucial that the absorbance of both the sample and the reference is kept low (typically below 0.1) to avoid inner-filter effects. omlc.org
For this compound, the fluorescence quantum yield is expected to be low due to the heavy-atom effect of the fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group, both of which can enhance intersystem crossing.
Electrochemical Behavior and Redox Chemistry of 2 Trifluoromethyl Anthracene 9,10 Dione
Cyclic Voltammetry and Other Voltammetric Techniques for Redox Characterization
Cyclic voltammetry (CV) is a primary technique for characterizing the redox behavior of electroactive species like 2-(Trifluoromethyl)anthracene-9,10-dione. In a typical aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) containing a supporting electrolyte, anthraquinone (B42736) and its derivatives undergo two sequential one-electron reduction processes. rsc.org These reversible steps lead to the formation of a radical anion (AQ•⁻) and subsequently a dianion (AQ²⁻). nih.gov
The presence of the strongly electron-withdrawing trifluoromethyl group is expected to make the reduction of the anthraquinone core easier compared to the unsubstituted parent compound. This is because the -CF3 group withdraws electron density from the π-system, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and thus facilitating the acceptance of electrons. jcesr.orgresearchgate.net Consequently, the reduction potentials for this compound are anticipated to be shifted to more positive (less negative) values.
While specific experimental CV data for this compound is not extensively reported in publicly available literature, the expected behavior can be inferred from studies on other halogenated and electron-poor anthraquinones. For instance, studies on chloro-substituted anthraquinones show a positive shift in redox potentials. jcesr.org A study on various substituted quinones demonstrated that a -2CF3 substitution resulted in a significant positive shift of 0.55 V for the first reduction and 0.31 V for the second reduction in a LiClO4/MeCN electrolyte compared to a derivative with an electron-donating tert-butyl group. acs.org
Table 1: Comparative Half-Wave Potentials (E₁/₂) of Substituted Anthraquinones
| Compound | Substituent | E₁/₂ (V vs. ref) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| Anthraquinone | None | -0.684 | DMF/TBAPF₆ | rsc.org |
| 2-Aminoanthraquinone | -NH₂ (donating) | -0.820 | DMF/TBAPF₆ | rsc.org |
| 2-Hydroxyanthraquinone | -OH (donating) | -0.612 | DMF/TBAPF₆ | rsc.org |
| This compound | -CF₃ (withdrawing) | Predicted more positive than -0.684 V | - | - |
This is an interactive data table. Users can sort and filter the data.
Mechanistic Studies of Electron Transfer Processes
The electron transfer mechanism for anthraquinones generally follows a sequential two-step process in aprotic media:
First one-electron transfer: AQ + e⁻ ⇌ AQ•⁻ (Radical anion formation)
Second one-electron transfer: AQ•⁻ + e⁻ ⇌ AQ²⁻ (Dianion formation)
These processes are typically reversible, as indicated by the presence of both cathodic (reduction) and anodic (oxidation) peaks in the cyclic voltammogram with a peak separation close to the theoretical value of 59/n mV (where n is the number of electrons, in this case, 1) for a reversible process at room temperature.
The kinetics of these electron transfers can be influenced by the substituent. While the trifluoromethyl group primarily affects the thermodynamics (redox potential), it can also have a minor influence on the electron transfer kinetics. However, for simple substituted anthraquinones, the electron transfer is generally fast.
In protic solvents or in the presence of proton donors, the mechanism becomes more complex, involving proton-coupled electron transfer (PCET) pathways. nih.gov The dianion (AQ²⁻) is a strong base and can be readily protonated. The specific mechanism (e.g., ECEC, CECE) depends on the pH of the solution and the pKa values of the protonated intermediates. nih.gov For this compound, the strong electron-withdrawing nature of the -CF3 group would make the corresponding reduced species (radical anion and dianion) less basic than those of unsubstituted anthraquinone, thus affecting the pKa values and the specifics of the PCET mechanism.
Influence of Substituents and Environment on Redox Potentials
The redox potential of an anthraquinone derivative is highly sensitive to the nature and position of its substituents, as well as the surrounding chemical environment (solvent, electrolyte).
Substituent Effects:
Electron-withdrawing groups (EWGs): Groups like -CF₃, -CN, and halogens stabilize the negatively charged reduced species (radical anion and dianion) through inductive and/or mesomeric effects. This stabilization makes the reduction process more favorable, resulting in a positive shift of the redox potentials. researchgate.net The trifluoromethyl group is one of the strongest EWGs, and its presence is expected to cause a significant positive shift in the reduction potentials of the anthraquinone core. nih.gov
Electron-donating groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ have the opposite effect. They increase the electron density on the anthraquinone ring system, destabilizing the reduced forms and causing a negative shift in the redox potentials. rsc.orgnih.gov
Environmental Effects:
Solvent: The polarity of the solvent can influence the stability of the charged species. More polar solvents can better solvate the radical anion and dianion, which can affect the redox potentials.
Electrolyte: The nature of the supporting electrolyte cation can have a significant impact, especially on the second reduction potential. Small, hard cations like Li⁺ can form tight ion pairs with the dianion, stabilizing it and causing a positive shift in the second reduction potential compared to larger cations like tetrabutylammonium (B224687) (TBA⁺). acs.org
pH: In aqueous or protic media, the redox potentials of anthraquinones are highly pH-dependent due to protonation of the reduced species. nih.govdtu.dk
Spectroelectrochemical Investigations of Reduced and Oxidized Species
Spectroelectrochemistry combines electrochemical and spectroscopic techniques (typically UV-Vis-NIR) to study the spectral properties of species generated at an electrode surface. This method allows for the direct observation and characterization of the radical anion and dianion of this compound as they are formed during the redox process.
Upon the first one-electron reduction to the radical anion (AQ•⁻), the UV-Vis spectrum of the parent anthraquinone typically shows the disappearance of the original absorption bands and the appearance of new, often intense, bands in the visible and near-infrared regions, characteristic of the open-shell radical species. The solution color also changes accordingly. The second one-electron reduction to the closed-shell dianion (AQ²⁻) results in a different set of absorption bands.
For this compound, similar spectral changes are expected. The exact positions and intensities of the absorption maxima for the radical anion and dianion will be influenced by the -CF3 group. Spectroelectrochemical studies on other anthraquinone derivatives provide a basis for what to expect. For example, studies on various substituted anthraquinones have successfully identified the unique absorption spectra of their corresponding reduced forms. nih.gov
Theoretical Modeling of Electrochemical Reactions
Density Functional Theory (DFT) has become a powerful tool for predicting and understanding the electrochemical properties of molecules, including substituted anthraquinones. researchgate.netrsc.org Theoretical calculations can provide valuable insights into:
Redox Potentials: By calculating the Gibbs free energy change (ΔG) for the reduction reactions, the redox potentials can be estimated. These calculations consistently show that electron-withdrawing substituents like -CF3 lead to more positive reduction potentials. researchgate.net
Electronic Structure: DFT calculations can determine the energies and distributions of the HOMO and LUMO, providing a quantum chemical basis for the observed redox behavior. The electron-withdrawing -CF3 group lowers the LUMO energy, making electron addition more favorable. researchgate.net
Electron Affinity: The electron affinity (EA) of the molecule, which is related to its ability to accept an electron, can be calculated. A higher EA corresponds to a more easily reduced compound and a more positive first reduction potential. Theoretical studies have been used to evaluate the EA of various substituted anthraquinones. researchgate.netresearchgate.net
Computational studies on a wide range of anthraquinone derivatives have demonstrated a good correlation between calculated and experimental redox potentials, validating the use of these methods for predicting the properties of new or uncharacterized compounds like this compound. rsc.orgresearchgate.net
Supramolecular Chemistry and Self Assembly of 2 Trifluoromethyl Anthracene 9,10 Dione
Non-Covalent Interactions in Crystal Engineering and Solid-State Structures
The arrangement of molecules in a crystal lattice, a central theme in crystal engineering, is dictated by a subtle balance of various non-covalent interactions. For 2-(Trifluoromethyl)anthracene-9,10-dione, these interactions would primarily include π-π stacking, hydrogen bonding, and halogen bonding, all influenced by the unique electronic properties imparted by the -CF3 group.
The planar aromatic core of the anthraquinone (B42736) moiety predisposes the molecule to engage in π-π stacking interactions . researchgate.net These interactions, arising from the overlap of π-orbitals between adjacent molecules, are a dominant force in the packing of many polycyclic aromatic hydrocarbons. However, the electron-withdrawing nature of the two carbonyl groups and the trifluoromethyl group would lead to a significantly electron-deficient π-system. This could result in altered stacking geometries compared to the parent anthraquinone, potentially favoring slipped-stack or herringbone arrangements to minimize electrostatic repulsion. lodz.pl
Table 1: Predicted Non-Covalent Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
| π-π Stacking | Anthraquinone Ring | Anthraquinone Ring | Primary driving force for assembly, likely in a slipped or herringbone fashion. |
| Halogen Bonding | Fluorine (-CF3) | Carbonyl Oxygen | Directional control of molecular arrangement. |
| Hydrogen Bonding | Aromatic C-H | Carbonyl Oxygen | Stabilization of the crystal lattice. |
| Hydrogen Bonding | Aromatic C-H | Fluorine (-CF3) | Minor contribution to lattice energy. |
Formation of Hydrogen-Bonded Networks and π-π Stacking Assemblies
The interplay between hydrogen bonding and π-π stacking is a powerful tool for constructing robust supramolecular assemblies. In the case of this compound, the potential for C-H···O and C-H···F hydrogen bonds, in concert with π-π stacking, could lead to the formation of well-defined networks.
It is conceivable that molecules of this compound could arrange into one-dimensional tapes or two-dimensional sheets stabilized by a combination of these interactions. For instance, chains of molecules linked by C-H···O hydrogen bonds could be further organized into layers through π-π stacking of the aromatic cores. The trifluoromethyl groups would likely protrude from these layers, influencing the interlayer spacing and interactions.
The strength and directionality of these interactions are highly dependent on the specific crystalline polymorph adopted by the compound. Polymorphism, the ability of a compound to crystallize in multiple forms with different molecular arrangements, is a common phenomenon in organic molecules and would be expected for this compound. Each polymorph would exhibit a unique network of non-covalent interactions, leading to different physical properties.
Host-Guest Chemistry and Inclusion Compound Formation
The electron-deficient cavity of the anthraquinone system, further enhanced by the -CF3 group, suggests that this compound could act as a host molecule for electron-rich guests. The formation of host-guest complexes relies on complementary electronic and steric features between the host and the guest.
Potential guest molecules could include electron-rich aromatic compounds, which could engage in charge-transfer interactions with the electron-poor anthraquinone core. The trifluoromethyl group would likely play a significant role in defining the shape and size of the binding cavity, potentially leading to selective recognition of specific guests.
Furthermore, the formation of inclusion compounds , where guest molecules are entrapped within the crystal lattice of the host, is a plausible scenario. The specific packing of this compound molecules could create channels or cavities capable of accommodating small solvent molecules or other suitable guests. The nature and stability of such inclusion compounds would be highly dependent on the complementarity between the host lattice and the guest molecule.
Self-Assembly Processes in Solution and at Interfaces
The self-assembly of this compound in solution would be governed by a balance of solute-solute, solute-solvent, and solvent-solvent interactions. In non-polar solvents, π-π stacking interactions would likely be the dominant driving force for aggregation. The presence of the polar carbonyl and trifluoromethyl groups might lead to the formation of aggregates with these groups oriented towards the exterior to minimize unfavorable interactions.
In more polar solvents, the interactions would be more complex. Solvophobic effects could drive the aggregation of the hydrophobic anthracene (B1667546) core, while specific interactions between the solvent and the polar functional groups would also play a role. The study of self-assembly at the liquid-solid interface, for instance using scanning tunneling microscopy (STM), could provide valuable insights into the two-dimensional ordering of the molecule on a surface. It is anticipated that the interplay of substrate-molecule and molecule-molecule interactions would lead to the formation of ordered monolayers with distinct packing arrangements.
Directed Assembly for Anisotropic and Hierarchical Architectures
The creation of materials with anisotropic (direction-dependent) properties is a key goal in materials science. The inherent shape anisotropy of the this compound molecule, combined with the directionality of its non-covalent interactions, provides a basis for the directed assembly of such materials.
By carefully controlling experimental conditions such as solvent, temperature, and concentration, it might be possible to favor the growth of one-dimensional or two-dimensional structures. For example, conditions that promote strong, directional π-π stacking could lead to the formation of nanowires or nanoribbons.
The concept of hierarchical assembly , where pre-formed nanoscale objects further assemble into larger, more complex structures, could also be applicable. For instance, self-assembled nanofibers of this compound could potentially align to form larger, ordered bundles or films. The trifluoromethyl groups, with their specific steric and electronic properties, could be instrumental in mediating the interactions between these primary assemblies, thus guiding the formation of the final hierarchical structure. The development of such complex architectures from a single molecular component remains a significant challenge and a fascinating area of research in supramolecular chemistry.
Applications in Advanced Materials Science Research
Organic Electronic Materials: Investigations into Charge Transport and Exciton Behavior
In the realm of organic electronics, the performance of materials is fundamentally governed by their ability to transport charge carriers (electrons and holes) and manage the behavior of excitons (electron-hole pairs). The introduction of a trifluoromethyl (-CF3) group to the anthracene-9,10-dione framework significantly influences these properties, making 2-(Trifluoromethyl)anthracene-9,10-dione a promising candidate for n-type organic semiconductors.
The strong electron-withdrawing nature of the -CF3 group lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the parent anthraquinone (B42736) molecule. This reduction in LUMO energy facilitates the injection and transport of electrons, a key characteristic of n-type semiconductor behavior. Research on analogous trifluoromethylated anthraquinones has demonstrated that these materials can function effectively as n-type semiconductors in solution-processed organic field-effect transistors (OFETs). nih.gov While specific charge transport data for this compound is not extensively documented in publicly available literature, the performance of structurally similar compounds provides valuable insights. For instance, trifluoromethylated anthraquinone derivatives have achieved electron mobilities as high as 0.28 cm² V⁻¹ s⁻¹. nih.gov
The planar structure of the anthracene-9,10-dione core promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. The positioning of the trifluoromethyl group can influence the packing motif, thereby tuning the electronic coupling between adjacent molecules and, consequently, the charge mobility.
Exciton behavior is also impacted by the presence of the -CF3 group. The electron-deficient nature of the molecule can influence exciton dissociation and diffusion, which are critical processes in organic photovoltaic devices and photodetectors. The strong dipole moment introduced by the -CF3 group can create localized electric fields that may aid in overcoming the exciton binding energy, leading to more efficient generation of free charge carriers.
Table 1: Comparative Electronic Properties of Anthraquinone Derivatives
| Compound | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Electron Mobility (µe) |
|---|---|---|---|
| Anthracene-9,10-dione | -6.1 eV | -3.5 eV | Low |
| Trifluoromethylated Anthraquinones (general) | Lowered | Lowered | Up to 0.28 cm² V⁻¹ s⁻¹ nih.gov |
Luminescent Materials: Strategies for Tunable Emission and Advanced Optical Functions
The anthracene (B1667546) core is a well-known fluorophore, and chemical modifications provide a powerful tool for tuning its luminescent properties. The incorporation of a trifluoromethyl group into the anthracene-9,10-dione structure is a strategic approach to modulate its emission characteristics for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
The electron-withdrawing -CF3 group can significantly influence the photoluminescence quantum yield (PLQY). For many aromatic systems, the introduction of such groups can suppress non-radiative decay pathways, leading to enhanced emission intensity. Studies on other fluorinated anthracene derivatives have shown a marked increase in PLQY compared to the non-substituted parent compounds. For example, the PLQY of anthracene can be substantially increased by the addition of fluorine-containing substituents. beilstein-journals.orgnih.gov This suggests that this compound could be a highly fluorescent material.
Furthermore, the position of the -CF3 substituent can alter the energy of the excited state, resulting in a shift in the emission wavelength. This provides a pathway for tuning the color of the emitted light. Research on 3-(trifluoromethyl)phenyl-substituted anthracene derivatives has demonstrated their utility as host materials for blue OLEDs, indicating the potential of trifluoromethylated anthracenes in achieving specific colors in the visible spectrum.
Advanced optical functions, such as aggregation-induced emission (AIE), have also been observed in derivatives of anthracene. rsc.org While not specifically reported for this compound, the bulky and electronically distinct nature of the -CF3 group could potentially induce AIE characteristics by hindering intermolecular π-π stacking in the aggregated state, thereby opening up applications in solid-state lighting and sensing.
Table 2: Photophysical Properties of Substituted Anthracene Derivatives
| Compound Family | Emission Color | Photoluminescence Quantum Yield (PLQY) | Key Feature |
|---|---|---|---|
| Anthracene | Blue | ~0.3 | Parent fluorophore |
| 9,10-disubstituted anthracenes with fluorine-containing groups | Deep-blue | Increased (e.g., 0.68 for -CF3) beilstein-journals.orgnih.gov | Enhanced quantum yield |
| 2,2′-(anthracene-9,10-diylidene) dimalononitrile derivatives | Near-Infrared | - | Aggregation-Induced Emission rsc.org |
Chemosensors and Recognition Elements: Principles of Analyte Interaction (non-biological)
The anthracene-9,10-dione scaffold is an excellent platform for the design of chemosensors due to its responsive optical and electronic properties. The core principle of a chemosensor based on this molecule involves the interaction of a non-biological analyte with a receptor unit, which in turn perturbs the electronic structure of the anthracene-9,10-dione core, leading to a detectable change in its fluorescence or absorption spectrum.
The trifluoromethyl group in this compound can play a dual role in this context. Firstly, its electron-withdrawing nature can enhance the sensitivity of the aromatic system to changes in its electronic environment. Secondly, the fluorine atoms can participate in specific interactions, such as hydrogen bonding, with certain analytes.
While specific chemosensor applications of this compound are not widely reported, the broader class of anthraquinone derivatives has been successfully employed for the detection of various species. For instance, anthraquinone-derived probes have been developed for the colorimetric and fluorometric sensing of metal ions like Hg²⁺. nih.gov The sensing mechanism often involves a photo-induced electron transfer (PET) process, where the binding of the analyte to the receptor modulates the efficiency of PET, thereby "switching on" or "switching off" the fluorescence of the anthraquinone fluorophore.
The design of a chemosensor based on this compound would typically involve its functionalization with a specific analyte-binding moiety. The choice of this receptor would determine the selectivity of the sensor. For example, incorporating a crown ether-like structure could lead to a sensor for alkali metal cations, while appending a Lewis acidic group could enable the detection of fluoride ions.
Photocatalysis: Mechanistic Studies of Photoreactions and Efficiency
Anthraquinones and related diones are known to be photocatalytically active, and this compound is expected to exhibit similar properties. The fundamental mechanism of anthraquinone-based photocatalysis involves the absorption of light to generate an excited state, which can then initiate chemical reactions. nih.gov
Upon photoexcitation, this compound would transition from its ground state to an excited singlet state, which can then undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet state is a potent oxidizing agent and can abstract a hydrogen atom from a suitable donor molecule, generating a semiquinone radical. nih.gov This radical can then participate in a variety of chemical transformations.
Alternatively, the excited state can engage in single-electron transfer (SET) processes. The strong electron-accepting character of the molecule, enhanced by the -CF3 group, makes it a good candidate for oxidative photocatalysis. It can accept an electron from a substrate molecule, generating a radical anion of the anthraquinone and a radical cation of the substrate, which can then undergo further reactions. This principle has been demonstrated with phenanthrene-9,10-dione, a structurally similar compound, in visible-light photoredox catalysis. researchgate.net
Integration into Composite and Hybrid Material Systems
The incorporation of functional organic molecules like this compound into larger material systems, such as polymers or inorganic frameworks, can lead to the creation of advanced composites and hybrid materials with tailored properties.
One common strategy is to physically blend or disperse the molecule into a polymer matrix. This can impart the electronic or optical properties of the anthraquinone derivative to the host polymer. For example, dispersing this compound in a transparent, insulating polymer could lead to a luminescent composite material for lighting or display applications.
A more robust approach involves the covalent incorporation of the molecule into a polymer backbone or as a pendant group. This can be achieved by first functionalizing the anthraquinone core with a polymerizable group, such as a vinyl or an acrylate moiety. The resulting monomer can then be copolymerized with other monomers to create a functional polymer. This method ensures a uniform distribution of the active component and prevents phase separation or leaching.
In the context of hybrid materials, this compound could be anchored to the surface of inorganic nanoparticles, such as silica (B1680970) or titania. This can be achieved through the formation of covalent bonds or strong non-covalent interactions. Such hybrid materials could find applications in heterogeneous photocatalysis, where the inorganic component provides a high surface area support and the organic molecule acts as the photosensitizer. The combination of the properties of both the organic and inorganic components can lead to synergistic effects and enhanced performance.
Reaction Mechanisms and Chemical Reactivity Studies of 2 Trifluoromethyl Anthracene 9,10 Dione
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of 2-(trifluoromethyl)anthracene-9,10-dione in substitution reactions is dictated by the interplay between the electron-withdrawing nature of the anthraquinone (B42736) core and the potent deactivating effect of the trifluoromethyl group.
Nucleophilic Aromatic Substitution (SNA r):
The presence of the electron-withdrawing trifluoromethyl group, in concert with the carbonyl functions of the quinone system, renders the aromatic rings of this compound susceptible to nucleophilic aromatic substitution (SNA r). Aromatic compounds bearing trifluoromethyl groups are known to react with nucleophilic reagents. acs.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by electron-withdrawing substituents. masterorganicchemistry.com In the case of polyfluoroarenes, nucleophilic attack often occurs at the para-position to the trifluoromethyl group. nih.gov For this compound, nucleophilic attack is anticipated at positions ortho or para to the -CF3 group, with the exact regioselectivity influenced by steric factors and the nature of the nucleophile. The reaction is accelerated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
Electrophilic Aromatic Substitution:
In contrast, electrophilic aromatic substitution on the this compound ring system is expected to be significantly retarded. The trifluoromethyl group is a powerful deactivating group for electrophilic attack, making the benzene (B151609) ring electron-deficient. youtube.com Furthermore, the carbonyl groups of the anthraquinone core also exert a deactivating effect. butlerov.com When electrophilic substitution does occur on trifluoromethylbenzene, it is directed to the meta-position. youtube.com For anthracene (B1667546) itself, electrophilic attack preferentially occurs at the 9 and 10 positions due to the formation of a more stable carbocation intermediate that preserves two intact benzene rings. rsc.org However, in 9,10-anthraquinone, these positions are occupied by carbonyl groups. Therefore, any electrophilic substitution on this compound would be expected to be slow and likely directed to positions meta to the -CF3 group on the substituted ring, or to the unsubstituted ring, depending on the reaction conditions.
Radical Pathways and Formation of Radical Anions/Cations
The redox-active nature of the anthraquinone core allows for the formation of radical species. The trifluoromethyl group influences the stability and reactivity of these radicals.
Radical Anions:
Quinones are readily reduced in one-electron steps to form semiquinone radical anions. 9,10-anthraquinone and its derivatives undergo a two-step, two-electron reduction, first to a radical anion and then to a dianion. acs.org The introduction of electron-donating alkoxy groups at the 2 and 6 positions of anthraquinone has been shown to lower the reduction potentials compared to the unsubstituted parent compound. acs.org Conversely, the electron-withdrawing trifluoromethyl group in this compound is expected to increase the reduction potential, making the formation of the radical anion more favorable. The unpaired electron in such radical anions is typically delocalized over the fused ring system. researchgate.net The generation of trifluoromethyl radicals from precursors like trifluoromethanesulfonyl chloride can be initiated by photoredox catalysis, which then can add to alkenes to form radical intermediates. mdpi.com
Radical Cations:
The formation of radical cations from anthraquinone derivatives is less common but can be induced under specific conditions, such as photo-oxidation. For instance, the photosensitized oxidation of 1,2,4-trihydroxy-9,10-anthraquinone (purpurin) on TiO2 surfaces leads to the formation of a purpurin (B114267) cation radical. nih.gov The electron-withdrawing nature of the trifluoromethyl group would likely make the formation of a radical cation from this compound more difficult compared to electron-rich derivatives.
Photoinduced Reactions and Cycloaddition Chemistry
The photochemistry of anthraquinones is a rich field, with applications in photodynamic therapy and materials science.
Photoinduced Reactions:
Anthraquinone derivatives are known photosensitizers. nih.gov Upon absorption of light, they can be excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can participate in various photochemical reactions. For example, irradiation of anthraquinone-2-sulfonate in aqueous solution leads to both reduction and hydroxylation products. rsc.org The trifluoromethyl group may influence the photophysical properties, such as the lifetime and energy of the excited states, thereby affecting the subsequent photochemical pathways.
Cycloaddition Chemistry:
Anthracene and its derivatives are known to undergo [4+2] Diels-Alder cycloaddition reactions at the 9 and 10 positions. researchgate.net However, in 9,10-anthraquinones, these positions are unavailable for such reactions. Cycloaddition reactions involving the terminal rings are less common but can be influenced by substituents. While there is no specific data on the cycloaddition chemistry of this compound, related trifluoromethylated compounds have been shown to participate in cycloaddition reactions. For example, 2-trifluoromethyl-1,3-enynes can undergo [2+1] or [3+2] cycloadditions with diazo compounds. rsc.org Another example is the catalyst-free [4+2] cycloaddition of in situ-generated trifluoromethyl 1,2-diazabuta-1,3-dienes with alkenes. nih.gov The synthesis of anthraquinones can also be achieved through iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes. mdpi.com
Role as a Photoinitiator or Photosensitizer (Mechanistic Aspects)
Anthraquinone derivatives are widely used as photoinitiators and photosensitizers in various applications, including polymerization and photodynamic therapy.
Photoinitiator:
Photoinitiators are compounds that generate reactive species (radicals or cations) upon light absorption, which in turn initiate polymerization. sigmaaldrich.com Anthraquinones can act as Type II photoinitiators, where the excited state of the anthraquinone interacts with a co-initiator (often an amine) to generate free radicals through a bimolecular reaction. sigmaaldrich.comnih.gov The mechanism typically involves electron transfer from the co-initiator to the excited anthraquinone, followed by proton transfer to generate the initiating radicals. The strong electron-withdrawing nature of the trifluoromethyl group in this compound would likely enhance its ability to act as an electron acceptor in such a photoinduced electron transfer process, potentially making it a more efficient photoinitiator compared to unsubstituted anthraquinone.
Photosensitizer:
As photosensitizers, anthraquinones can absorb light and transfer the energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) radicals. nih.gov These ROS are responsible for the cytotoxic effects in photodynamic therapy. The efficiency of a photosensitizer is dependent on its photophysical properties, including its absorption spectrum and the quantum yield of triplet state formation. While specific data for this compound is not available, the introduction of a trifluoromethyl group is known to influence the electronic and photophysical properties of aromatic systems. mdpi.com
Mechanistic Investigations of Stability and Degradation Pathways
The stability of this compound is an important consideration for its potential applications. Degradation can occur through various chemical and photochemical pathways.
The carbon-fluorine bond is generally very strong, which often imparts high thermal and chemical stability to fluorinated compounds. acs.orgresearchgate.net However, the degradation of fluorinated compounds can be initiated under specific conditions, such as microbial action or advanced oxidation processes. nih.govnih.govmdpi.com For instance, the microbial degradation of some fluorinated pesticides has been studied, highlighting enzymatic defluorination as a key step. nih.gov
The anthraquinone core itself can undergo degradation. For example, the atmospheric degradation of 9,10-anthraquinone adsorbed on silica (B1680970) particles has been shown to proceed via reaction with hydroxyl radicals, leading to the formation of 1-hydroxy-9,10-anthraquinone. nih.gov Reactions with ozone and nitrogen dioxide were found to be insignificant under the studied conditions. nih.gov It is plausible that the degradation of this compound would also proceed via attack by highly reactive species like hydroxyl radicals. The trifluoromethyl group, being strongly deactivating, might influence the sites of radical attack on the aromatic ring.
The table below summarizes the expected reactivity of this compound based on the properties of the trifluoromethyl group and the anthraquinone core.
| Reaction Type | Expected Reactivity of this compound | Rationale |
| Nucleophilic Aromatic Substitution | Enhanced | The -CF3 group is strongly electron-withdrawing, activating the ring for nucleophilic attack. |
| Electrophilic Aromatic Substitution | Diminished | The -CF3 group is strongly deactivating, making the ring electron-poor. |
| Radical Anion Formation | Favorable | The electron-withdrawing -CF3 group is expected to increase the reduction potential. |
| Radical Cation Formation | Unfavorable | The electron-withdrawing -CF3 group would destabilize a positive charge on the ring. |
| Photoinitiation (Type II) | Potentially Enhanced | The electron-withdrawing -CF3 group can facilitate photoinduced electron transfer from a co-initiator. |
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Trifluoromethyl Anthracene 9,10 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(trifluoromethyl)anthracene-9,10-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the unsubstituted ring will likely appear as multiplets, while the protons on the trifluoromethyl-substituted ring will exhibit distinct patterns due to their differing chemical environments and coupling to each other. The proton at position 1, being ortho to the trifluoromethyl group, is expected to be the most deshielded of the protons on the substituted ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The two carbonyl carbons (C9 and C10) are expected to resonate at the downfield end of the spectrum, typically in the range of 180-185 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon is anticipated to be around 120-130 ppm, with a large coupling constant (¹JCF) of approximately 270 Hz. The other aromatic carbons will appear in the 120-140 ppm range. The carbon atom directly attached to the trifluoromethyl group (C2) will also show a smaller coupling (²JCF).
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound is expected to show a single sharp signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal, relative to a standard such as CFCl₃, is anticipated to be in the range of -60 to -65 ppm, which is characteristic for a trifluoromethyl group attached to an aromatic ring. For comparison, the ¹⁹F NMR signal for the CF₃ group in 9-(trifluoromethyl)-9-(trimethylsiloxy)anthracen-10-one appears at -80.66 ppm. rsc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H (Aromatic) | 7.5 - 8.5 | m, d, dd | 7-9 (ortho), 1-3 (meta) |
| ¹³C (C=O) | 180 - 185 | s | |
| ¹³C (Aromatic) | 120 - 140 | s, d | |
| ¹³C (CF₃) | ~124 | q | ¹JCF ≈ 270 |
| ¹⁹F (CF₃) | -60 to -65 | s |
Mass Spectrometry for Molecular Identification and Reaction Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₅H₇F₃O₂), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum (HRMS) would confirm its elemental composition with high accuracy. The fragmentation of anthraquinone (B42736) derivatives under electron impact is well-documented and typically involves the sequential loss of two molecules of carbon monoxide (CO). pjsir.org Therefore, the mass spectrum of this compound is expected to show the molecular ion peak followed by peaks corresponding to the loss of CO ([M-28]⁺) and a subsequent loss of another CO ([M-56]⁺). The presence of the trifluoromethyl group may also lead to characteristic fragmentation pathways involving the loss of a fluorine atom or the entire CF₃ group.
| Ion | m/z (Expected) | Identity |
| 276 | [M]⁺ | Molecular Ion |
| 248 | [M-CO]⁺ | Loss of one carbonyl group |
| 220 | [M-2CO]⁺ | Loss of two carbonyl groups |
| 257 | [M-F]⁺ | Loss of a fluorine atom |
| 207 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |
Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Structures
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. An analysis of a suitable single crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. The anthraquinone core is expected to be largely planar, with the trifluoromethyl group situated at the 2-position of one of the aromatic rings.
Advanced Vibrational Spectroscopy (Raman and Infrared) for Bonding Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. In the parent anthraquinone, this band appears around 1673 cm⁻¹. researchgate.net The presence of the electron-withdrawing trifluoromethyl group may cause a slight shift in the position of this band. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |
| C=O stretch | 1670 - 1680 (strong) | weak to medium |
| Aromatic C=C stretch | 1580 - 1620 (medium) | strong |
| C-F stretch (CF₃) | 1100 - 1300 (strong) | medium |
| Aromatic C-H stretch | 3000 - 3100 (weak) | medium |
Electron Paramagnetic Resonance (EPR) for Unpaired Electron Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions in certain oxidation states.
This compound, in its neutral, ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, it is EPR silent and would not be expected to produce an EPR spectrum.
However, EPR spectroscopy could be a valuable tool for studying radical ions of this compound. For instance, the radical anion of this compound could be generated chemically or electrochemically. The resulting EPR spectrum would provide information about the distribution of the unpaired electron spin density across the molecule. The hyperfine coupling of the unpaired electron with the magnetic nuclei (¹H and ¹⁹F) would result in a complex splitting pattern, from which the hyperfine coupling constants could be determined. These constants are directly related to the spin density at the respective nuclei and would offer deep insights into the electronic structure of the radical anion.
Future Research Directions and Emerging Paradigms for 2 Trifluoromethyl Anthracene 9,10 Dione
Exploration of Novel Photonic and Optoelectronic Functionalities
The inherent properties of the anthraquinone (B42736) scaffold, amplified by the trifluoromethyl substituent, make 2-(Trifluoromethyl)anthracene-9,10-dione a compelling subject for photonic and optoelectronic research. Anthraquinone derivatives are recognized as promising n-type organic semiconductors, a class of materials crucial for developing various electronic devices. aip.orgrsc.org The introduction of the potent electron-withdrawing -CF3 group is known to enhance electron transport capabilities and modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO). aip.orgnih.gov
Future research will likely focus on several key areas:
Organic Light-Emitting Diodes (OLEDs): The -CF3 group can increase electron transport and reduce intermolecular stacking, which are beneficial for developing phosphorescent materials. nih.gov By incorporating this compound as an electron-accepting host or as part of a donor-acceptor emitter, it may be possible to achieve highly efficient electroluminescence. acs.org Research into materials exhibiting aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF) has shown that simple anthraquinone derivatives can be used in highly efficient, solution-processed red OLEDs. epa.gov The specific properties of the 2-trifluoromethyl derivative could be harnessed to tune emission colors and improve device performance metrics such as external quantum efficiency and turn-on voltage. epa.gov
Organic Photovoltaics (OPVs): The electron-accepting nature of this molecule makes it a candidate for use as a non-fullerene acceptor in OPV cells. Computational studies on related trifluoromethylated anthraquinones confirm that such substitutions are a viable strategy for designing high-performance n-type semiconductors. aip.orgresearchgate.net Research would involve blending it with suitable polymer donors to optimize charge separation and collection efficiency at the donor-acceptor interface.
Two-Photon Absorption (2PA): Anthracene (B1667546) derivatives with electron-withdrawing groups have shown significant two-photon absorption cross-sections. nih.gov Investigating the 2PA properties of this compound could lead to applications in 3D microfabrication, optical data storage, and bio-imaging.
Table 1: Potential Optoelectronic Applications and Key Properties
| Application Area | Relevant Property of this compound | Research Focus |
| OLEDs | Strong Electron Acceptor, Potential for TADF | Development of efficient host materials and emitters. acs.orgepa.gov |
| OPVs | n-Type Semiconductor, Tunable LUMO Level | Use as a non-fullerene acceptor material. aip.org |
| 2PA Materials | Enhanced Two-Photon Cross-Section | Applications in high-resolution imaging and data storage. nih.gov |
Integration into Responsive and Adaptive Material Systems
The concept of "smart" materials that respond to external stimuli is a major frontier in materials science. The distinct electronic profile of this compound makes it an excellent building block for such systems.
Chemosensors and Solvatochromic Probes: Anthracene-based fluorophores can exhibit sensitive fluorescence responses to changes in their environment, such as solvent polarity and acidity. nih.govrsc.org The highly polar C-F bonds in the trifluoromethyl group are expected to make the molecule's ground and excited state dipole moments particularly sensitive to the local dielectric environment. Future work should explore the solvatochromic behavior of this compound, quantifying the shifts in its absorption and emission spectra in a range of solvents. This could lead to its use as a fluorescent probe for mapping solvent polarity in complex systems like polymer blends or biological membranes.
Guest-Host Liquid Crystal Systems: Anthraquinone dyes are widely used as guest molecules in liquid crystal (LC) hosts for applications in displays and smart windows. nih.govtandfonline.com The orientation of the guest dye, and therefore its light absorption, can be controlled by an external electric field. The shape and electronic properties of this compound could be studied within nematic LC hosts to determine its order parameter and dichroic ratio, which are key performance metrics. whiterose.ac.uk
Functional Covalent Organic Frameworks (COFs): Anthraquinone units can be integrated as building blocks into crystalline, porous COFs. rsc.orgacs.org These materials have shown promise as reusable photocatalysts. rsc.org A future direction is the synthesis of a COF using a diamino- or dihydroxy- derivative of this compound. The resulting framework would possess ordered pores functionalized with the electron-deficient anthraquinone core, potentially acting as a highly selective and responsive catalyst or sensor for specific analytes that can interact with the trifluoromethyl groups. acs.org
Synergistic Effects in Multi-Component Molecular Architectures
The true potential of many functional molecules is realized when they are combined into larger, multi-component systems where the whole is greater than the sum of its parts. As a potent electron acceptor, this compound is an ideal component for creating such synergistic architectures. rsc.org
Intramolecular Charge-Transfer (ICT) Compounds: A major research paradigm involves covalently linking electron-donor (D) moieties to electron-acceptor (A) moieties. acs.org By synthesizing D-A or D-A-D molecules where this compound serves as the acceptor, new ICT compounds can be created. The synergy in these systems manifests as the appearance of a low-energy charge-transfer absorption band not present in either component alone, and often results in unique emissive properties like TADF. acs.orgepa.gov The degree of charge transfer and the resulting photophysical properties can be finely tuned by varying the strength of the donor and the nature of the linker connecting the two parts.
Heterogeneous Photocatalysis: In multi-component photocatalytic systems, such as an anthraquinone-functionalized metal-organic framework (MOF), synergistic effects enhance performance. nih.gov For example, anthraquinone moieties can act as O2 reduction centers, capturing photogenerated electrons from the primary photocatalyst (e.g., BiOCl) to efficiently produce H2O2. nih.gov Integrating this compound into such a heterostructure could further enhance charge separation and reaction kinetics due to its superior electron-accepting ability, leading to more efficient catalytic cycles.
Functional Polymers: Incorporating the this compound unit into a polymer backbone is another promising direction. Electron-withdrawing group-functionalized anthraquinone polymers have been investigated as high-performance electrode materials for organic batteries. acs.org The synergy arises from combining the high charge storage capacity of the anthraquinone unit with the processability and mechanical properties of the polymer, while the π-conjugated structure facilitates charge transport. acs.org
Development of Predictive Computational Models for Structure-Property Relationships
To accelerate the discovery and optimization of materials based on this compound, in silico methods are indispensable. Developing robust computational models can provide deep insights into structure-property relationships, guiding synthetic efforts and reducing time-consuming experimental screening. rsc.org
Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the electronic and optical properties of molecules. aip.orgmdpi.com For this compound and its derivatives, DFT calculations can be used to determine optimized geometries, HOMO/LUMO energy levels, electron affinities, ionization potentials, and simulated absorption spectra. aip.orgresearchgate.net Such calculations can systematically predict how additional substitutions on the anthraquinone ring would further tune these properties, allowing for the virtual screening of large libraries of candidate molecules for specific applications. nih.gov
Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical correlations between molecular descriptors and experimental properties. nih.govmdpi.com A future research direction would be to synthesize a series of 2-substituted anthraquinone derivatives and measure a key property, such as their redox potential. A QSPR model could then be built to predict the redox potential of new, unsynthesized compounds, including this compound, based on calculated structural descriptors. rsc.org
Molecular Dynamics (MD): For applications involving multi-component systems, such as the guest-host liquid crystal devices mentioned earlier, MD simulations are crucial. nih.govwhiterose.ac.uk MD can simulate the behavior of many molecules over time, predicting how the guest dye will align within the LC host and how this alignment is influenced by factors like molecular shape and temperature. This allows for the prediction of key device parameters like the dichroic order parameter before synthesis. whiterose.ac.uk
Table 2: Computational Methods and Their Applications
| Computational Method | Predicted Properties | Purpose |
| DFT/TD-DFT | HOMO/LUMO energies, absorption spectra, electron affinity. aip.org | Guide molecular design for desired electronic/optical properties. |
| QSPR | Redox potentials, biological activity. rsc.orgnih.gov | Predict properties of new derivatives without synthesis. |
| MD Simulations | Molecular alignment, order parameters in host materials. whiterose.ac.uk | Optimize performance in multi-component systems like liquid crystals. |
Sustainable and Scalable Synthetic Routes for Industrial Relevance
For any material to have a real-world impact, it must be producible via routes that are efficient, cost-effective, and environmentally benign. While classic methods for synthesizing anthraquinones, like the Friedel-Crafts reaction of benzene (B151609) with phthalic anhydride, are well-established, they often require harsh conditions and produce significant waste. thieme-connect.dewikipedia.org
Future research must focus on developing sustainable and scalable syntheses for this compound. Key paradigms include:
Catalytic C-H Functionalization: Directing a catalyst to selectively replace a C-H bond at the 2-position of the anthraquinone core with a -CF3 group would be an ideal, atom-economical approach. This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.
Modern Annulation Strategies: Developing new annulation reactions that build the anthraquinone core with the trifluoromethyl group already in place offers high regiocontrol. thieme-connect.de For example, a Diels-Alder reaction between a trifluoromethyl-substituted diene and 1,4-naphthoquinone, followed by dehydrogenation, could be a viable pathway. thieme-connect.de Similarly, ring-closing metathesis (RCM) has emerged as a powerful and elegant method for constructing the final ring of the anthraquinone system under mild conditions. thieme-connect.de
Green Chemistry Principles: The application of green chemistry principles, such as using solvent-free reaction conditions (e.g., grindstone chemistry), employing recoverable catalysts, and designing processes that minimize waste, will be critical for industrial relevance. nih.gov For instance, the use of anthraquinone derivatives in large-scale industrial processes like hydrogen peroxide production demonstrates that scalable catalytic applications are feasible. wikipedia.org Research should aim to develop a synthetic protocol for this compound that aligns with these principles, ensuring its potential can be realized beyond the laboratory.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(trifluoromethyl)anthracene-9,10-dione?
Methodological Answer: Synthesis typically involves functionalizing anthracene-9,10-dione via Friedel-Crafts alkylation or nucleophilic substitution. Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for halogenation steps .
- Temperature control: Reactions often proceed at 90–160°C, with lower temperatures (≤120°C) minimizing decomposition of trifluoromethyl groups .
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity (>95%) .
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
Q. How does the trifluoromethyl group influence solubility in common organic solvents?
Methodological Answer: The electron-withdrawing CF3 group reduces polarity, enhancing solubility in non-polar solvents (e.g., toluene, hexane) compared to hydroxyl- or amino-substituted analogs. Quantitative solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 ± 2.1 |
| Ethanol | 12.8 ± 1.3 |
| Water | <0.01 |
| Data derived from analogs in |
Advanced Research Questions
Q. What mechanistic insights explain its DNA-binding behavior in antitumor studies?
Methodological Answer: The anthracene-9,10-dione core intercalates between DNA base pairs, while the CF3 group stabilizes binding via hydrophobic interactions. Key findings:
- Kinetic studies: Stopped-flow experiments show association rates (k_on ≈ 10^4 M⁻¹s⁻¹) slower than classical intercalators (e.g., doxorubicin) due to steric hindrance from CF3 .
- Threading vs. classical binding: Molecular modeling suggests CF3 at the 2-position favors a threading mode, where side chains occupy both DNA grooves, reducing dissociation rates .
Q. How can researchers resolve contradictions in thermal stability data from different studies?
Methodological Answer: Discrepancies in TGA/DSC data (e.g., decomposition ranges of 250–300°C) arise from:
- Sample purity: Impurities (e.g., residual solvents) lower observed stability. Purify via recrystallization (n-hexane) .
- Heating rate: Slower rates (2°C/min) improve resolution of degradation steps .
- Atmosphere: Oxidative (air) vs. inert (N2) conditions alter decomposition pathways. Use inert atmospheres for reproducible results .
Q. What strategies improve its performance in energy storage applications (e.g., redox flow batteries)?
Methodological Answer:
- Derivatization: Introduce hydrophilic groups (e.g., polyethylene glycol chains) to enhance solubility in electrolytes while retaining redox activity .
- Electrochemical tuning: Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) reveals two quasi-reversible redox couples (E1/2 ≈ -0.5 V and -1.1 V vs. Ag/AgCl) .
- Stability testing: Long-term cycling (≥1,000 cycles) under argon confirms capacity retention >85% when using 0.5 M H2SO4 electrolyte .
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
